1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
“1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone” is a chemical compound with the molecular formula C21H22N4O31. It’s a complex organic molecule that contains several functional groups, including a phenoxymethyl group, a 1,2,3-triazole ring, an azetidine ring, and a thiophene ring213.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the 1,2,3-triazole ring suggests that it might have been synthesized using a click chemistry approach, which is a type of chemical synthesis designed to generate substances quickly and reliably by joining small units together.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of several different functional groups suggests that it could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Screening of Novel Derivatives : Novel derivatives, similar in structure to the compound , have shown significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria (Shaikh et al., 2014).
Antibacterial and Antifungal Properties : Another study synthesized novel 1,2,3-triazole derivatives and screened them for antimicrobial activity, indicating the potential of such compounds in antibacterial and antifungal applications (Kumar et al., 2017).
Synthesis and Characterization of Triazole Derivatives : Triazole derivatives similar to the compound of interest were synthesized and characterized, showing potential for antimicrobial applications (Holla et al., 2005).
Cytotoxic Studies
Cytotoxicity and Docking Studies : A study focused on the synthesis, characterization, and cytotoxic evaluation of a similar compound, highlighting its potential in pharmacokinetics and biological applications (Govindhan et al., 2017).
Anticancer Activity : Novel derivatives were synthesized and evaluated for their anticancer activity, demonstrating the relevance of such compounds in cancer research (Tumosienė et al., 2020).
Anti-Tubercular Agents
- Novel Azetidinone Analogues for Anti-Tubercular Activity : A study explored the design and development of novel azetidinone derivatives, including triazole, for potential anti-tubercular applications (Thomas et al., 2014).
Anti-Inflammatory and Analgesic Activity
- Synthesis and Activity of Thio Acetic Acid Derivatives : Thio acetic acid derivatives, structurally related to the compound , were synthesized and evaluated for their anti-inflammatory and analgesic activities (Hunashal et al., 2014).
Anticonvulsant Evaluation
- Antibacterial, Antifungal, and Anticonvulsant Activities : Novel benzotriazole derivatives were synthesized and evaluated for their antibacterial, antifungal, and anticonvulsant activities, indicating the diverse potential of such compounds in medical research (Rajasekaran et al., 2006).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide a detailed analysis of the safety and hazards of this compound.
Future Directions
Future research on this compound could involve determining its physical and chemical properties, synthesizing it in the lab, and testing its biological activity. However, without more specific information, it’s difficult to predict what these future directions might be.
properties
IUPAC Name |
1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(9-17-7-4-8-25-17)21-11-15(12-21)22-10-14(19-20-22)13-24-16-5-2-1-3-6-16/h1-8,10,15H,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXSYJQGUIXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone |
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